N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Catalog No.
S3392167
CAS No.
147011-40-3
M.F
C15H19NO3
M. Wt
261.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropan...

CAS Number

147011-40-3

Product Name

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

IUPAC Name

N-benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C15H19NO3/c1-14(18-9-10-19-14)15(7-8-15)13(17)16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17)

InChI Key

OIAAZGWSYZACAI-UHFFFAOYSA-N

SMILES

CC1(OCCO1)C2(CC2)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1(OCCO1)C2(CC2)C(=O)NCC3=CC=CC=C3

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclopropane ring, a benzyl group, and a dioxolane moiety. The chemical formula for this compound is C₁₅H₁₉NO₃, with a molecular weight of approximately 261.32 g/mol . The presence of the dioxolane ring contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Typical of amides and dioxolanes. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the carboxamide may be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Ring-opening reactions: The dioxolane ring may participate in nucleophilic attacks leading to ring-opening under certain conditions, which can be exploited in synthetic pathways.

Preliminary studies suggest that N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide exhibits significant biological activity. It has been noted for potential anti-inflammatory and analgesic properties, possibly due to its ability to modulate pathways involved in pain perception and inflammation . Further research is necessary to elucidate its mechanisms of action and therapeutic potential.

The synthesis of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide typically involves several key steps:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
  • Cyclopropanation: A cyclopropane ring can be formed using methods such as the Simmons-Smith reaction or by employing diazo compounds.
  • Amidation: The final step involves the reaction of the cyclopropane derivative with benzylamine or benzyl isocyanate to form the desired amide .

This multi-step synthesis highlights the compound's complexity and the need for careful control over reaction conditions.

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new analgesics or anti-inflammatory medications.
  • Chemical Research: Its unique structure makes it useful for studying reaction mechanisms involving dioxolanes and cyclopropanes.

Interaction studies involving N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide have primarily focused on its binding affinity to various biological targets. Preliminary results indicate that it may interact with receptors involved in pain signaling pathways, suggesting potential use in pain management therapies . Further studies are needed to confirm these interactions and assess their pharmacological relevance.

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide shares structural similarities with several other compounds. Notable comparisons include:

Compound NameStructure FeaturesUnique Aspects
N-BenzylcyclopropanecarboxamideCyclopropane and amideLacks the dioxolane moiety
2-Methyl-1,3-dioxolaneDioxolane structureNo cyclopropane or amide functionality
BenzylideneacetoneContains a benzyl groupDifferent functional groups; lacks cyclopropane
N-Boc-protected amino acidsAmino acid structureUtilizes a different protective group

The uniqueness of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide lies in its combination of a cyclopropane ring with a dioxolane moiety, which may confer distinct reactivity and biological properties not found in similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

261.13649347 g/mol

Monoisotopic Mass

261.13649347 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-08-19

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